molecular formula C20H11FN4O3 B5354624 2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile

Cat. No.: B5354624
M. Wt: 374.3 g/mol
InChI Key: HWMRKJHZBDOIKZ-FMIVXFBMSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BF-1 or NDI-091143 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that BF-1 has various biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile. One of the main areas of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, research on the mechanism of action of BF-1 could lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile has been achieved using different approaches. One of the most common methods is the reaction of 2-aminobenzimidazole with 5-(4-fluoro-2-nitrophenyl)-2-furfural in the presence of potassium carbonate and acetonitrile. The reaction mixture is then heated under reflux for several hours, and the product is obtained after purification.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that BF-1 has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN4O3/c21-13-5-7-15(18(10-13)25(26)27)19-8-6-14(28-19)9-12(11-22)20-23-16-3-1-2-4-17(16)24-20/h1-10H,(H,23,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMRKJHZBDOIKZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)F)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)F)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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